2-Cyclobutylpiperazine
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Overview
Description
2-Cyclobutylpiperazine is a chemical compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . It consists of a piperazine ring substituted with a cyclobutyl group. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Cyclobutylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Cyclobutylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .
Comparison with Similar Compounds
Comparison: 2-Cyclobutylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Cyclobutylpiperazine, it has a different substitution on the piperazine ring, leading to variations in its reactivity and interaction with biological targets . The compound 4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide, on the other hand, is a more complex molecule with additional functional groups, making it suitable for different applications .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-cyclobutylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-2-7(3-1)8-6-9-4-5-10-8/h7-10H,1-6H2 |
InChI Key |
DSHDROYIJFRITB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CNCCN2 |
Origin of Product |
United States |
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